molecular formula C7H5N3O9S B14651023 Methyl 2,4,6-trinitrobenzenesulfonate CAS No. 53541-31-4

Methyl 2,4,6-trinitrobenzenesulfonate

Cat. No.: B14651023
CAS No.: 53541-31-4
M. Wt: 307.20 g/mol
InChI Key: VLFZHYWGGNIDAC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2,4,6-trinitrobenzenesulfonate typically involves the reaction of 2,4,6-trinitrobenzenesulfonic acid with diazomethane in the presence of dimethyl ether. The reaction is carried out under controlled conditions to ensure safety and maximize yield. The process involves the use of a cooling bath to maintain low temperatures and prevent the decomposition of reactive intermediates .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of specialized equipment and stringent safety protocols is essential due to the hazardous nature of the reagents involved. The final product is purified through crystallization and drying processes to obtain a high-purity compound .

Chemical Reactions Analysis

Types of Reactions: Methyl 2,4,6-trinitrobenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various sulfonic acid derivatives, amino-substituted benzenes, and other functionalized aromatic compounds .

Scientific Research Applications

Methyl 2,4,6-trinitrobenzenesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2,4,6-trinitrobenzenesulfonate involves its ability to act as an alkylating agent. The compound reacts with nucleophiles, such as amino groups in proteins and nucleic acids, leading to the formation of covalent bonds. This reactivity is primarily due to the presence of the electron-withdrawing nitro groups, which increase the electrophilicity of the sulfonate group .

Comparison with Similar Compounds

Uniqueness: Methyl 2,4,6-trinitrobenzenesulfonate is unique due to its combination of high reactivity, stability, and versatility in various chemical reactions. Its ability to act as a potent alkylating agent makes it valuable in both research and industrial applications .

Properties

CAS No.

53541-31-4

Molecular Formula

C7H5N3O9S

Molecular Weight

307.20 g/mol

IUPAC Name

methyl 2,4,6-trinitrobenzenesulfonate

InChI

InChI=1S/C7H5N3O9S/c1-19-20(17,18)7-5(9(13)14)2-4(8(11)12)3-6(7)10(15)16/h2-3H,1H3

InChI Key

VLFZHYWGGNIDAC-UHFFFAOYSA-N

Canonical SMILES

COS(=O)(=O)C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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